

Technical Procurement & Application Guide: 5-Chloro-3-fluoro-2-iodotoluene

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Compound of Interest

Compound Name:	5-Chloro-3-fluoro-2-iodotoluene
CAS No.:	939990-13-3
Cat. No.:	B3308847

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Executive Summary

Chemical Name: **5-Chloro-3-fluoro-2-iodotoluene** CAS Number: 939990-13-3 Formula: C_7H_5ClFI Molecular Weight: 270.47 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This guide provides a comprehensive technical and procurement analysis of **5-Chloro-3-fluoro-2-iodotoluene**, a highly specialized halogenated building block.[\[1\]](#) Unlike its more common isomers, this specific substitution pattern (Iodine at C2, flanked by Methyl at C1 and Fluorine at C3) creates a sterically crowded yet electronically unique scaffold.[\[1\]](#) It is primarily utilized in the synthesis of complex pharmaceutical intermediates via palladium-catalyzed cross-coupling reactions, where the C-I bond serves as the preferential site for oxidative addition.[\[1\]](#)

Part 1: Market Analysis (Suppliers & Pricing)[\[1\]](#)

Supply Chain Overview

The market for CAS 939990-13-3 is characterized by low inventory/high customization.[\[1\]](#) Unlike commodity reagents, this compound is rarely held in bulk stock by Tier 1 distributors

(e.g., Sigma-Aldrich, Fisher) and is typically sourced through specialized building block vendors or custom synthesis houses.[1]

Critical Warning: Procurement teams must distinguish this compound from its regioisomer, 3-Chloro-5-fluoro-2-iodotoluene (CAS 1242339-79-2), which is more widely available and often priced lower.[1] Confusing these isomers will lead to structural failure in SAR (Structure-Activity Relationship) studies.[1]

Supplier Landscape & Estimated Pricing

Note: Prices are estimates based on Q1 2025 market data for research-grade purity (>95%).

Supplier Category	Vendor Examples	Availability	Est. Price (1g)	Est. Lead Time
Primary Stockists	BLD Pharm, Aaronchem, AiFChem	Spot Stock / Short Lead	\$180 - \$250	1-2 Weeks
Catalog Aggregators	MolPort, eMolecules	Drop-ship	\$220 - \$300	2-4 Weeks
Custom Synthesis	WuXi AppTec, Enamine	Made to Order	\$1,500+ (Batch)	6-8 Weeks

Procurement Strategy:

- **Small Scale (<5g):** Prioritize BLD Pharm or Aaronchem for speed. The premium price per gram is offset by the elimination of synthesis risk.
- **Scale-Up (>100g):** Do not buy catalog sizes. Request a "process development" quote from a custom synthesis house. The price per gram can drop to

60/g at kilogram scale.

Part 2: Technical Deep Dive & Synthetic Utility

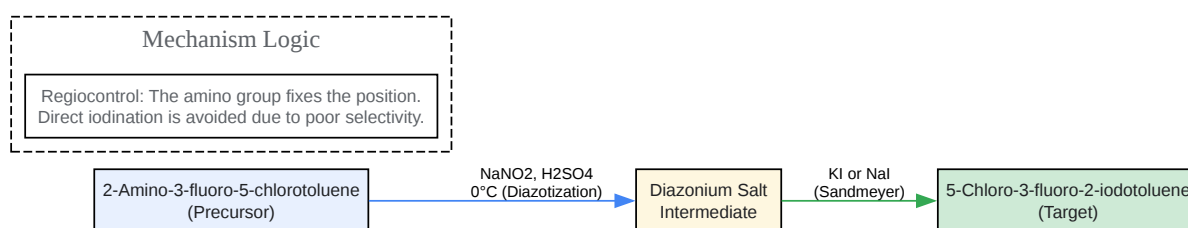
Structural Significance

The 2-iodo position is the "linchpin" of this molecule.[1]

- **Reactivity:** The C-I bond is the weakest carbon-halogen bond in the molecule (Bond Dissociation Energy ~65 kcal/mol), making it the exclusive site for initial metal insertion (e.g., Pd(0) oxidative addition).[1]
- **Selectivity:** The presence of Chlorine (C5) and Fluorine (C3) allows for orthogonal functionalization.[1]
 - Step 1: Suzuki/Buchwald coupling at C2-I.[1]
 - Step 2: Subsequent activation of C5-Cl (requires bulkier ligands/higher temp).[1]
 - Step 3: The C3-F remains as a metabolic blocker or bioisostere.[1]

Synthetic Pathway (The "How It's Made")

Because direct iodination of 3-fluoro-5-chlorotoluene would likely yield a mixture of isomers (ortho to the fluorine or methyl), the most robust synthesis relies on the Sandmeyer Reaction starting from the aniline precursor.[1] This ensures absolute regiocontrol.



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Figure 1: Preferred synthetic route via Sandmeyer reaction to ensure regiochemical purity.

Part 3: Experimental Protocols & Handling Quality Control (Self-Validating System)

Upon receipt, the compound must be validated.^[1] Do not rely solely on the Certificate of Analysis (CoA).

- ¹H NMR (CDCl₃): Look for two distinct aromatic doublets (coupling between H4 and H6).^[1]
 - Diagnostic Signal: The methyl group (C1-Me) should appear as a doublet (coupling with F3) around δ 2.3-2.4 ppm.^[1]
- ¹⁹F NMR: Essential to rule out regioisomers. The shift will be distinct for Fluorine at C3 (flanked by I and Me) vs. other positions.
- HPLC Purity: Run a gradient (Water/Acetonitrile) to detect de-iodinated impurities (3-fluoro-5-chlorotoluene), which are common byproducts of storage in light.^[1]

Storage & Stability

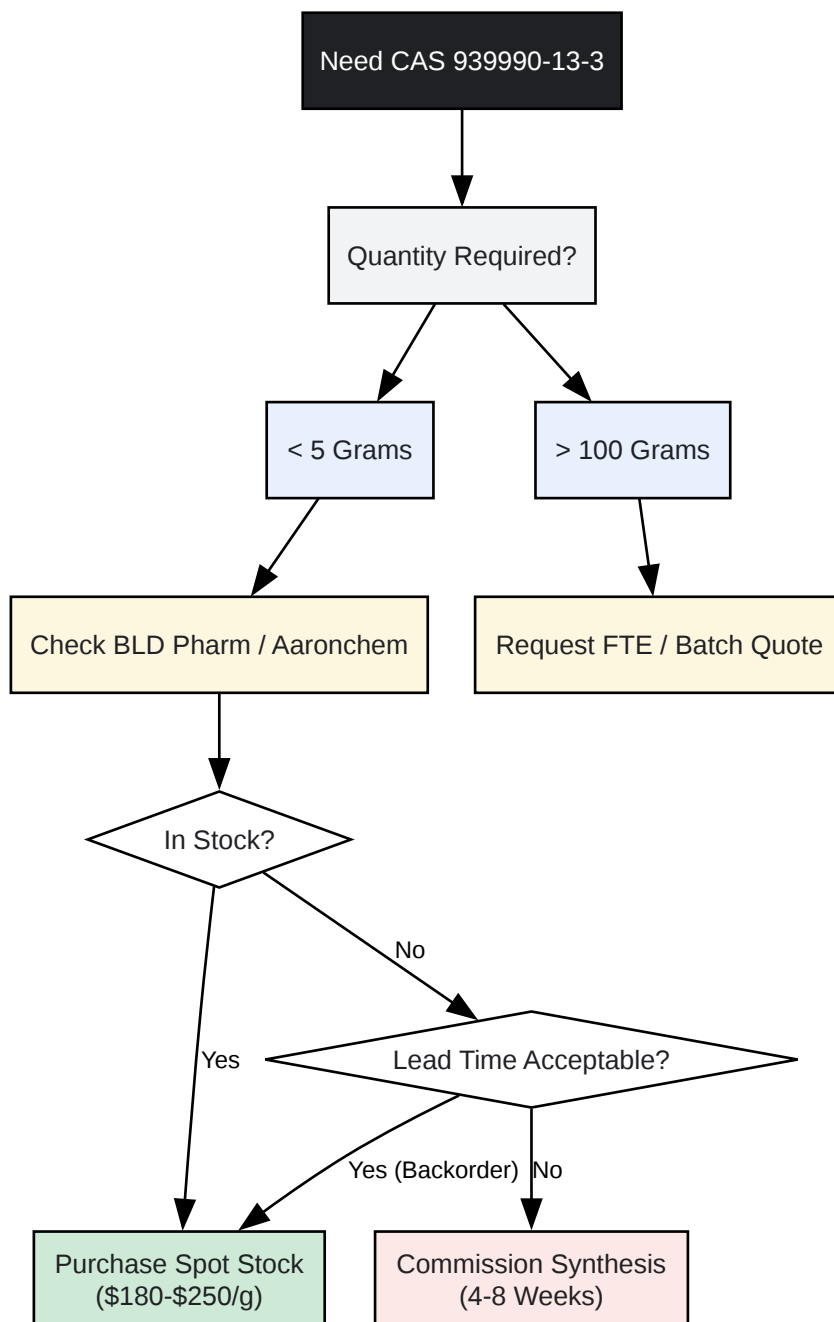
- Light Sensitivity: The C-I bond is photosensitive. Store in amber vials wrapped in foil.
- Temperature: 2-8°C is recommended for long-term storage to prevent iodine liberation (which turns the solid purple/brown).^[1]
- Stabilization: If storing for >6 months, add copper wire or silver foil to scavenge free iodine.

Safety Profile (GHS Classification)

- Signal Word: WARNING
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling: Use standard PPE. Avoid contact with strong oxidizers.

Part 4: Procurement Decision Logic

Use this decision tree to determine the optimal sourcing strategy based on your project phase.



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Figure 2: Strategic sourcing decision tree for research vs. scale-up requirements.

References

- National Center for Biotechnology Information. PubChem Compound Summary: Halogenated Toluenes. Retrieved from [\[Link\]](#)[1]

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Sources

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